Discovery and synthesis of HIV-1 inhibitor-28
Discovery and synthesis of HIV-1 inhibitor-28
An In-Depth Technical Guide to the Discovery and Synthesis of Allosteric HIV-1 Integrase Inhibitors
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The continuous emergence of drug-resistant viral strains necessitates the discovery of novel antiretroviral agents with unique mechanisms of action.[1] HIV-1 integrase (IN), an essential enzyme for viral replication, has been a clinically validated target for antiretroviral therapy.[1] Integrase strand transfer inhibitors (INSTIs), such as raltegravir and dolutegravir, are potent drugs but are susceptible to resistance mutations.[1] This has driven research towards a new class of inhibitors: Allosteric HIV-1 Integrase Inhibitors (ALLINIs).
This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of a representative ALLINI, BI-224436, a non-catalytic site integrase inhibitor (NCINI).[2] This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Discovery of BI-224436
The discovery of BI-224436 originated from a high-throughput screening campaign of the Boehringer Ingelheim compound library.[1][3][4][5][6] The primary screen was an enzymatic assay designed to identify inhibitors of the 3'-processing step of HIV-1 integrase.[1][3][4][5] This approach was distinct from efforts that led to INSTIs, which primarily target the strand transfer step. The initial hit was optimized through a combination of medicinal chemistry, parallel synthesis, and structure-guided drug design, ultimately leading to the identification of BI-224436 as a preclinical candidate.[1][3][4][5]
Mechanism of Action
ALLINIs, including BI-224436, exhibit a novel, multimodal mechanism of action. They bind to a highly conserved allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD).[1][3][4][5] This is the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds to tether the pre-integration complex (PIC) to the host chromatin.[7]
By occupying this pocket, ALLINIs disrupt the crucial IN-LEDGF/p75 interaction, thereby inhibiting the integration of viral DNA into the host genome.[8] Furthermore, the binding of ALLINIs induces aberrant multimerization of integrase, leading to the formation of non-functional oligomers.[9][10] This effect is particularly important during the late phase of the viral life cycle, where it disrupts the proper formation of the viral core and impairs virion maturation.[11]
Chemical Synthesis
The synthesis of BI-224436 and related quinoline-based ALLINIs involves multi-step organic synthesis. A key feature of the scaffold is the trisubstituted quinoline core. The synthesis generally involves the construction of the quinoline ring system, followed by the introduction of the various substituents. Common synthetic strategies include the Gould-Jacobs reaction for forming the quinoline core and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install the C4-aryl group.[12][13]
A representative synthetic scheme is outlined below:
Quantitative Data
The biological activity of BI-224436 has been extensively characterized. The following tables summarize its in vitro antiviral activity, cytotoxicity, and pharmacokinetic properties.
Table 1: In Vitro Antiviral Activity of BI-224436
| HIV-1 Strain | Cell Type | EC50 (nM) | Reference |
| NL4.3 | PBMCs | <15 | [1][3][4][5] |
| Ba-L | PBMCs | <15 | [1][3][4][5] |
| Various Clinical Isolates | PBMCs | 11-27 | [8] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: Cytotoxicity and Serum Shift of BI-224436
| Assay | Cell Type | Value | Reference |
| Cytotoxicity (CC50) | C8166 | >90,000 nM | [1][3][4][5] |
| Serum Shift (50% HS) | - | ~2.1-fold | [1][3][4][5] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of the cells. Serum shift measures the decrease in potency in the presence of human serum.
Table 3: Pharmacokinetic Properties of BI-224436 in Preclinical Species
| Species | Clearance (% Hepatic Flow) | Oral Bioavailability (F%) | Reference |
| Rat | 0.7% | 54% | [1][4][5] |
| Monkey | 23% | 82% | [1][4][5] |
| Dog | 8% | 81% | [1][4][5] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay (p24-based)
This protocol describes a method to determine the EC50 of an inhibitor against HIV-1 replication in peripheral blood mononuclear cells (PBMCs).
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Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.
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Compound Preparation: Prepare a serial dilution of the test compound (e.g., BI-224436) in culture medium.
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Infection: Infect the stimulated PBMCs with a known amount of HIV-1 virus stock in the presence of the serially diluted compound. Include a "no drug" control.
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Incubation: Culture the infected cells for 5-7 days, replacing the medium with fresh medium containing the appropriate drug concentration every 2-3 days.
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Endpoint Measurement: At the end of the incubation period, collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[14]
Protocol 2: HTRF-based IN Multimerization Assay
This protocol describes a high-throughput method to measure the ability of a compound to induce aberrant multimerization of HIV-1 integrase.[9]
-
Reagent Preparation: Prepare 6xHis-tagged and FLAG-tagged full-length HIV-1 IN proteins. Prepare a serial dilution of the test compound in DMSO.
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IN Mixture: Mix the 6xHis-IN and FLAG-IN to a final concentration of 30 nM each in HTRF buffer.
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Assay Plate Setup: Add the serially diluted compound to a 384-well assay plate. Add the IN mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Detection: Add the HTRF detection reagents (anti-6xHis antibody conjugated to a donor fluorophore and anti-FLAG antibody conjugated to an acceptor fluorophore).
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is proportional to the extent of IN multimerization. Plot the signal against the compound concentration to determine the EC50 for multimerization induction.[9]
Conclusion
Allosteric HIV-1 integrase inhibitors represent a promising new class of antiretroviral drugs with a distinct mechanism of action that is complementary to existing therapies. The discovery and development of BI-224436 demonstrates the successful application of structure-based drug design and innovative screening strategies to identify novel inhibitors that target protein-protein interactions. The dual mechanism of inhibiting both integration and virion maturation provides a high barrier to resistance. Further development of ALLINIs could provide valuable new options for the treatment of HIV-1 infection, particularly for patients with resistance to current drug regimens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
